叔丁基(1-(氰基甲基)环丙基)氨基甲酸酯

描述

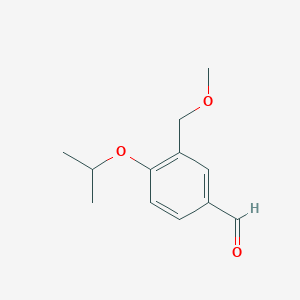

The compound tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a cyclopropane derivative that is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. Cyclopropane-containing compounds are known for their unique chemical reactivity and biological activity, making them valuable targets for synthesis and study .

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate, has been explored through various methods. One approach involves the catalytic asymmetric cyclopropanation using α-diazopropionates catalyzed by dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate], which provides cyclopropane products with high diastereo- and enantioselectivities . Another method includes the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates with different electrophiles, leading to α-substituted products . Additionally, a practical and scalable synthesis has been developed for a related compound using the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation .

Molecular Structure Analysis

The molecular structure of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate features a cyclopropane ring, which is a three-membered carbon ring known for its angle strain and high reactivity. The presence of the tert-butyl group and the carbamate functionality adds steric bulk and influences the compound's reactivity and physical properties .

Chemical Reactions Analysis

Cyclopropane derivatives, including tert-butyl carbamates, participate in various chemical reactions. These compounds can undergo lithiation, followed by reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to yield α-substituted esters . They can also be involved in photochemical ring contractions and serve as intermediates in the synthesis of other valuable organic molecules . Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, have been used as N-(Boc) nitrone equivalents in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate are influenced by its molecular structure. The tert-butyl group imparts a degree of steric hindrance, which can affect the compound's solubility and boiling point. The carbamate group contributes to the compound's polarity and potential hydrogen bonding capabilities. These properties are crucial for the compound's behavior in various solvents and its reactivity in chemical transformations .

Case Studies

In the realm of medicinal chemistry, cyclopropane derivatives have been evaluated for their antimycobacterial activities. For instance, a study on 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids revealed that certain tert-butyl substituted compounds exhibited potent activity against Mycobacterium tuberculosis, with one compound being significantly more effective than the standard drug isoniazid . This highlights the potential of tert-butyl cyclopropane derivatives in the development of new therapeutic agents.

科学研究应用

在有机化学中合成

- 叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯已用于合成杀虫剂噻虫啉和吡虫啉的螺环丙烷化类似物。这涉及一个共环化过程以形成螺环丙烷化结构,这是开发这些杀虫剂的关键步骤 (Brackmann 等人,2005).

在药物化学中

- 叔丁基 N-取代氨基甲酸酯结构类似于叔丁基(1-(氰基甲基)环丙基)氨基甲酸酯,在 2'-脱氧核苷酸的碳环类似物的对映选择性合成中至关重要。这证明了其在创建核苷酸类似物中的重要性,用于潜在的治疗应用 (Ober 等人,2004).

在药物合成中

- 它是生物活性化合物(如奥美替尼 (AZD9291))合成中的一个重要中间体,表明它在开发靶向癌症疗法中的作用 (Zhao 等人,2017).

在生物有机化学中

- 该化合物已用于硅和氮之间的金属化和烷基化研究,有助于理解有机硅化学中的相互作用 (Sieburth 等人,1996).

在材料科学中

- 叔丁基氨基甲酸酯部分是苯并噻唑改性的叔丁基咔唑衍生物结构的一部分,用于检测挥发性酸蒸汽。这证明了其在开发用于化学检测的传感材料中的用途 (Sun 等人,2015).

在分析化学中

- 叔丁基氨基甲酸酯,如叔丁基(1-(氰基甲基)环丙基)氨基甲酸酯,已在色谱法中得到研究,特别是在使用环糊精改性流动相分离多环芳烃方面 (Husain 等人,1995).

在环境化学中

- 叔丁基(1-(氰基甲基)环丙基)氨基甲酸酯的类似物已参与不饱和胺对大气 CO2 固定作用的研究,突出了其在碳捕获技术中的潜在作用 (Takeda 等人,2012).

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEILYIARKHMAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195689 | |

| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate | |

CAS RN |

387845-50-3 | |

| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387845-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-(cyanomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)